molecular formula C9H13IN2 B8343229 N,N-diethyl-5-iodopyridin-2-amine

N,N-diethyl-5-iodopyridin-2-amine

Cat. No. B8343229
M. Wt: 276.12 g/mol
InChI Key: JRSCSVFIGXRCJW-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

To a suspension of 2-chloro-5-iodopyridine (1.0 g, 4.18 mmol) in ethanol (8 ml) was added dropwise diethylamine (0.43 ml, 4.18 mmol). After stirring at 120° C. for 1 day, the mixture was stirred at 150° C. for 6.5 days (2 equivalents of diethylamine was added twice during the reaction). The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give N,N-diethyl-5-iodopyridin-2-amine (460 mg, yield 40%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>C(O)C>[CH2:9]([N:11]([CH2:12][CH3:13])[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1)[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added twice during the reaction)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)N(C1=NC=C(C=C1)I)CC
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.